4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid;hydrochloride
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Overview
Description
The compound "4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid; hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various halogenated pyridine derivatives, which are valuable in medicinal chemistry for their potential use as building blocks in the synthesis of complex molecules. These compounds, including bromo-, chloro-, and methyl-substituted pyridines, are often intermediates in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of halogenated pyridine derivatives can involve various strategies, including halogen dance reactions, nucleophilic substitutions, and cyclization reactions. For instance, paper describes the synthesis of halogen-rich pyridines using halogen dance reactions, which could be relevant to the synthesis of the compound . Paper details an efficient synthesis route for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which involves reactions with methylamine and sodium methoxide, followed by bromination and hydrolysis. This method could potentially be adapted for the synthesis of "4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid; hydrochloride" by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. In paper , the crystal structure of a bromo-chloro-indazole derivative is determined, highlighting the importance of X-ray diffraction studies in confirming molecular structures. Although the exact structure of "4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid; hydrochloride" is not provided, similar analytical techniques could be used to elucidate its structure.
Chemical Reactions Analysis
Halogenated pyridines participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for further functionalization. Paper discusses the reaction of a halogenated phenol derivative with metal salts to form metal complexes, indicating the reactivity of halogenated compounds with transition metals. Paper outlines a synthesis route involving bromination and hydrolysis, which could be relevant to the chemical reactions that "4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid; hydrochloride" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines, such as solubility, melting point, and reactivity, are influenced by the nature and position of the substituents on the pyridine ring. Paper examines the hydrogen-bonded structures of carbamoylpyridinium salts, which could provide insights into the intermolecular interactions and properties of similar halogenated pyridine compounds. Paper explores the electrocatalytic carboxylation of a bromopyridine derivative, which could shed light on the reactivity of the carboxylic acid group in the target compound.
Scientific Research Applications
Ligand Synthesis and Metal Complexation
One application of derivatives similar to 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid hydrochloride is in the synthesis of mono-, bis-, and tris-tridentate ligands based on bipyridine derivatives. These ligands are particularly well suited for the complexation of lanthanide(III) cations, highlighting their utility in creating compounds that could be useful in materials science and catalysis (Charbonnière, Weibel, & Ziessel, 2001).
Study of Non-covalent Interactions
Research on non-covalent weak interactions between organic bases and acidic derivatives, including those similar to 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid hydrochloride, contributes to our understanding of molecular assembly and supramolecular architectures. These studies pave the way for the design of new materials and drugs by elucidating the principles of molecular recognition and binding (Zhang et al., 2015).
Electrocatalytic Carboxylation
The electrocatalytic carboxylation of amino-substituted pyridines, a process closely related to the use of halogenated pyridines like 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid hydrochloride, has been explored. This research demonstrates a method for converting CO2 into valuable carboxylic acids, showcasing the potential of these compounds in green chemistry and CO2 utilization (Feng et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-bromo-5-chloro-6-methylpyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2.ClH/c1-3-6(9)5(8)4(2-10-3)7(11)12;/h2H,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRNDYNWFGORTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1Cl)Br)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid;hydrochloride |
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